molecular formula C9H9N3O3S B8043889 4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid CAS No. 1089330-89-1

4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid

Cat. No.: B8043889
CAS No.: 1089330-89-1
M. Wt: 239.25 g/mol
InChI Key: DRFQEJONWBYRTM-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid is a chemical compound that features a triazole ring attached to a benzene ring with a methanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general reaction scheme involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid involves its interaction with specific molecular targets. For example, as an HSP90 inhibitor, the compound binds to the ATP-binding pocket of HSP90, preventing its chaperone activity and leading to the degradation of client proteins involved in cancer progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the binding site of HSP90.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonic acid group enhances its solubility and allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(triazol-1-yl)phenyl]methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c13-16(14,15)7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFQEJONWBYRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217737
Record name 4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-89-1
Record name 4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089330-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,3-Triazol-1-yl)benzenemethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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